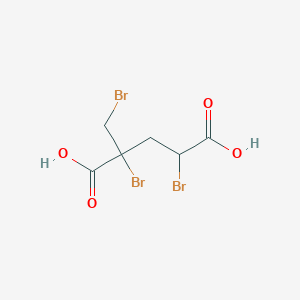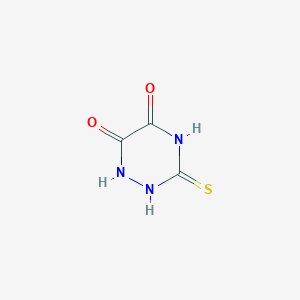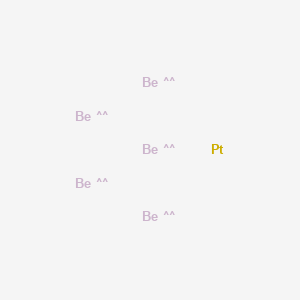
Beryllium--platinum (5/1)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Beryllium–platinum (5/1) is an intermetallic compound consisting of beryllium and platinum in a 5:1 ratio. This compound is part of the broader family of beryllium-platinum alloys, which are known for their unique properties, including high melting points, excellent thermal conductivity, and significant mechanical strength. These characteristics make beryllium–platinum (5/1) a subject of interest in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of beryllium–platinum (5/1) typically involves high-temperature methods due to the refractory nature of both beryllium and platinum. One common approach is the direct combination of elemental beryllium and platinum in a controlled atmosphere to prevent oxidation. The reaction is carried out in a high-temperature furnace, often exceeding 1000°C, to ensure complete alloying.
Industrial Production Methods
Industrial production of beryllium–platinum (5/1) may involve more sophisticated techniques such as vacuum arc melting or induction melting. These methods help achieve a homogeneous alloy by ensuring thorough mixing of the molten metals. The resulting ingots are then subjected to various heat treatments to enhance their mechanical properties.
Análisis De Reacciones Químicas
Types of Reactions
Beryllium–platinum (5/1) can undergo several types of chemical reactions, including:
Oxidation: Beryllium in the alloy can oxidize to form beryllium oxide (BeO), especially at elevated temperatures.
Reduction: The compound can be reduced under specific conditions, although this is less common due to the stability of platinum.
Substitution: Beryllium–platinum (5/1) can participate in substitution reactions where other metals replace beryllium or platinum in the alloy.
Common Reagents and Conditions
Oxidizing Agents: Oxygen or air at high temperatures can oxidize beryllium.
Reducing Agents: Hydrogen gas can be used to reduce any oxides formed on the surface of the alloy.
Substitution Reactions: These typically require the presence of other metals and high temperatures to facilitate the exchange.
Major Products
Oxidation: Beryllium oxide (BeO) and platinum remain largely unreacted.
Reduction: Pure beryllium and platinum metals.
Substitution: New intermetallic compounds depending on the substituting metal.
Aplicaciones Científicas De Investigación
Beryllium–platinum (5/1) has several applications in scientific research:
Chemistry: Used as a catalyst in various chemical reactions due to its unique surface properties.
Biology: Investigated for its potential in biomedical devices owing to its biocompatibility and mechanical strength.
Medicine: Explored for use in medical implants and diagnostic equipment.
Industry: Utilized in aerospace and electronics for its high thermal conductivity and mechanical resilience.
Mecanismo De Acción
The effects of beryllium–platinum (5/1) are primarily due to its physical and chemical properties. The high melting point and thermal conductivity make it an excellent material for high-temperature applications. The alloy’s mechanical strength and resistance to oxidation contribute to its durability in harsh environments. On a molecular level, the interaction between beryllium and platinum atoms creates a stable lattice structure that enhances these properties.
Comparación Con Compuestos Similares
Similar Compounds
Beryllium–nickel (5/1): Similar in structure but with different mechanical and thermal properties.
Beryllium–copper (5/1): Known for its excellent electrical conductivity and mechanical strength.
Platinum–iridium alloys: Used in high-precision applications due to their stability and resistance to corrosion.
Uniqueness
Beryllium–platinum (5/1) stands out due to its combination of high thermal conductivity, mechanical strength, and resistance to oxidation. These properties make it particularly suitable for applications requiring durability and performance under extreme conditions.
Propiedades
Número CAS |
58984-50-2 |
|---|---|
Fórmula molecular |
Be5Pt |
Peso molecular |
240.14 g/mol |
InChI |
InChI=1S/5Be.Pt |
Clave InChI |
MATRMMHNMBSIER-UHFFFAOYSA-N |
SMILES canónico |
[Be].[Be].[Be].[Be].[Be].[Pt] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![7-(1-Methyl-1H-tetrazol-5-yl)-5H-[1]benzopyrano[2,3-b]pyridin-5-one](/img/structure/B14603690.png)

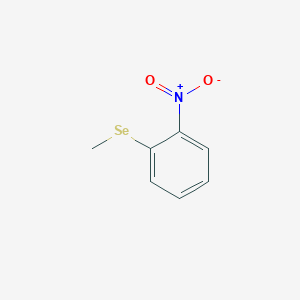
![N-[(2-Chlorophenyl)methyl]-1,3-dithietan-2-imine](/img/structure/B14603704.png)
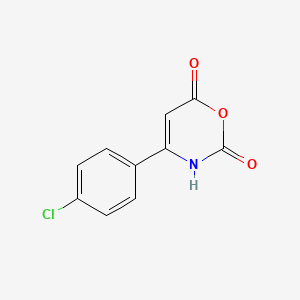
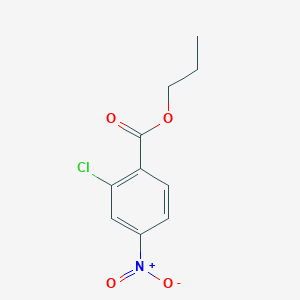
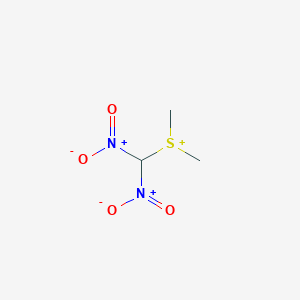
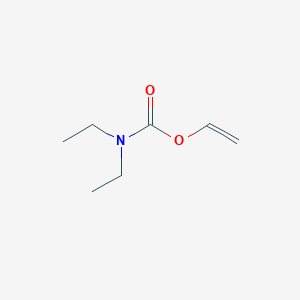
![Benzene-1,4-diamine;5-[4-[2-[4-[(1,3-dioxo-2-benzofuran-5-yl)oxy]phenyl]propan-2-yl]phenoxy]-2-benzofuran-1,3-dione](/img/structure/B14603731.png)
